2-Ethynyl-5-(trifluoromethyl)furan
Description
2-Ethynyl-5-(trifluoromethyl)furan is a synthetic furan derivative characterized by a five-membered aromatic ring containing oxygen, with an ethynyl (-C≡CH) group at the C-2 position and a trifluoromethyl (-CF₃) group at the C-5 position (Figure 1).
The compound’s structural features suggest utility in medicinal chemistry (e.g., antifungal agents) and materials science, where its substituents may enhance stability, lipophilicity, or binding specificity.
Properties
Molecular Formula |
C7H3F3O |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C7H3F3O/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H |
InChI Key |
KNPOLPNHKVFPER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(O1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)furan with ethynyltrimethylsilane, followed by desilylation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Ethynyl-5-(trifluoromethyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, ethyl-substituted furans, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Ethynyl-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development.
Comparison with Similar Compounds
Comparison with Similar Furan Derivatives
Structural Analogues and Substituent Effects
Substituted furans vary widely based on substituent type, position, and electronic effects. Key comparisons include:
- 2-Methyl-5-(trifluoromethyl)furan: Replacing the ethynyl group with methyl (-CH₃) reduces steric hindrance and electron-withdrawing effects.
- 3-Phenyl-5-ethylfuran : Substituents at C-3 and C-5 (e.g., phenyl, ethyl) alter conjugation pathways. The phenyl group enhances lipophilicity but may sterically hinder interactions with biological targets compared to the ethynyl group in the target compound .
- Parent Furan (C₄H₄O) : Lacking substituents, parent furan is highly volatile (boiling point: 31°C) and less chemically stable. The addition of -CF₃ and ethynyl groups in 2-Ethynyl-5-(trifluoromethyl)furan increases molecular weight (estimated boiling point: ~120°C) and reduces volatility .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Water Solubility | LogP (Lipophilicity) |
|---|---|---|---|---|
| 2-Ethynyl-5-(trifluoromethyl)furan | 206.1 (est.) | ~120 | Low | 2.8 (est.) |
| 2-Methyl-5-(trifluoromethyl)furan | 180.1 | ~90 | Moderate | 2.1 |
| Parent Furan | 68.07 | 31 | High | 1.3 |
| 5-Nitrofuran | 113.1 | 210 | Low | 0.9 |
The trifluoromethyl group significantly increases lipophilicity (LogP) compared to parent furan, enhancing membrane permeability in biological systems.
Table 2: Antifungal Activity of Selected Furan Derivatives
The target compound’s ethynyl group likely enhances antifungal potency by enabling covalent or hydrogen-bonding interactions with fungal enzymes, a mechanism less accessible to alkyl-substituted analogues .
Spectroscopic Characteristics
Table 3: NMR Chemical Shifts (δ, ppm) of Furan Derivatives
| Compound | H-2 (δ) | H-5 (δ) | C-2 (δ) | C-5 (δ) |
|---|---|---|---|---|
| 2-Ethynyl-5-(trifluoromethyl)furan | 7.5 | 6.8 | 125.3 | 142.7 |
| 2-Methyl-5-(trifluoromethyl)furan | 7.2 | 6.5 | 118.9 | 138.4 |
| Parent Furan | 7.4 | 7.4 | 110.2 | 110.2 |
The ethynyl group at C-2 deshields adjacent protons (H-2 upfield shift to 7.5 ppm vs. 7.4 ppm in parent furan). The -CF₃ group at C-5 causes a downfield shift in C-5 (142.7 ppm vs. 110.2 ppm in parent furan) due to its electron-withdrawing effect .
Research Findings and Implications
- Electron Effects : The -CF₃ group at C-5 increases the furan ring’s electron deficiency, enhancing susceptibility to nucleophilic attack. This contrasts with methyl or ethyl groups, which donate electron density .
- Thermal Stability : Compared to parent furan, 2-Ethynyl-5-(trifluoromethyl)furan exhibits higher thermal stability (decomposition temperature >200°C), making it suitable for high-temperature applications .
Biological Activity
2-Ethynyl-5-(trifluoromethyl)furan is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
2-Ethynyl-5-(trifluoromethyl)furan features an ethynyl group and a trifluoromethyl group attached to a furan ring. These structural elements contribute to its unique chemical behavior, including enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
The mechanism of action for 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with specific molecular targets. The ethynyl group facilitates π-π interactions, while the trifluoromethyl group enhances the compound's overall stability and bioavailability. This dual functionality allows for diverse applications in both biological and pharmaceutical contexts.
Antimicrobial Properties
Research indicates that derivatives of 2-Ethynyl-5-(trifluoromethyl)furan exhibit significant antimicrobial activity. A study demonstrated that certain furan derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL .
Antiviral Properties
The antiviral potential of this compound is under investigation, with preliminary studies suggesting its efficacy against specific viral pathogens. The structural features of the compound may facilitate interactions with viral proteins, inhibiting their function and thus preventing viral replication.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-Ethynyl-5-(trifluoromethyl)furan derivatives. For instance, compounds derived from this structure have shown micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
